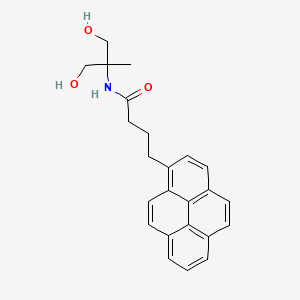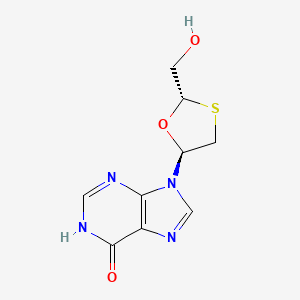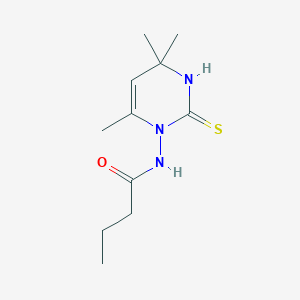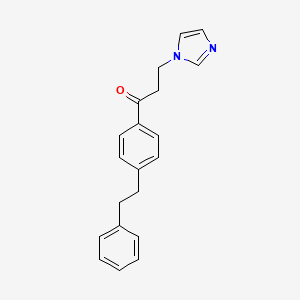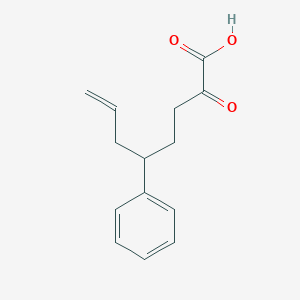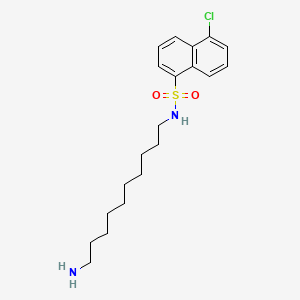
N-(10-aminodecyl)-5-chloronaphthalene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(10-aminodecyl)-5-chloronaphthalene-1-sulfonamide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with a sulfonamide group and a long aliphatic chain ending in an amine group. The presence of these functional groups makes it a versatile molecule in various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(10-aminodecyl)-5-chloronaphthalene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 5-chloronaphthalene-1-sulfonyl chloride with 1,10-diaminodecane. The reaction is usually carried out in an organic solvent such as dichloromethane, under reflux conditions, and in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents, along with rigorous purification techniques such as recrystallization and chromatography, ensures the production of high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions
N-(10-aminodecyl)-5-chloronaphthalene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the naphthalene ring can be substituted by other nucleophiles.
Oxidation and Reduction: The amine group can be oxidized to form corresponding nitro or imine derivatives, while reduction can convert it to a primary amine.
Condensation Reactions: The sulfonamide group can participate in condensation reactions with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as sodium azide or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted naphthalene derivatives, while oxidation and reduction reactions can produce nitro or amine derivatives .
Applications De Recherche Scientifique
N-(10-aminodecyl)-5-chloronaphthalene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as a probe to study cellular processes involving calcium/calmodulin signaling.
Medicine: Investigated for its potential as an inhibitor in various biochemical pathways.
Industry: Utilized in the development of new materials and chemical sensors .
Mécanisme D'action
The mechanism of action of N-(10-aminodecyl)-5-chloronaphthalene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit calcium/calmodulin-dependent processes by binding to calmodulin, thereby preventing the activation of downstream signaling pathways. This inhibition can affect various cellular functions, including muscle contraction, cell division, and memory formation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
N-(10-aminodecyl)-11-carbamylundecanoic acid: Another long-chain amine derivative with different functional groups.
1-(10-aminodecyl)pyridinium: A pyridinium-based compound with a similar aliphatic chain
Uniqueness
N-(10-aminodecyl)-5-chloronaphthalene-1-sulfonamide is unique due to its combination of a naphthalene ring, sulfonamide group, and long aliphatic chain. This structure provides distinct chemical properties and biological activities, making it a valuable tool in various research fields .
Propriétés
Numéro CAS |
80467-76-1 |
|---|---|
Formule moléculaire |
C20H29ClN2O2S |
Poids moléculaire |
397.0 g/mol |
Nom IUPAC |
N-(10-aminodecyl)-5-chloronaphthalene-1-sulfonamide |
InChI |
InChI=1S/C20H29ClN2O2S/c21-19-13-9-12-18-17(19)11-10-14-20(18)26(24,25)23-16-8-6-4-2-1-3-5-7-15-22/h9-14,23H,1-8,15-16,22H2 |
Clé InChI |
JLUUJHIQVIXTGT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC=C2Cl)C(=C1)S(=O)(=O)NCCCCCCCCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4'-((2-Butyl-4-chloro-5-(((4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)(propyl)amino)methyl)-1H-imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12929971.png)


![3-[4-(Dimethylamino)phenyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12929977.png)
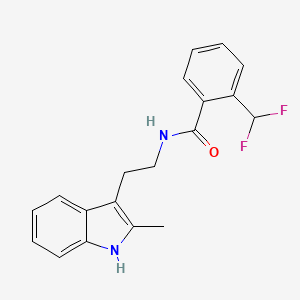
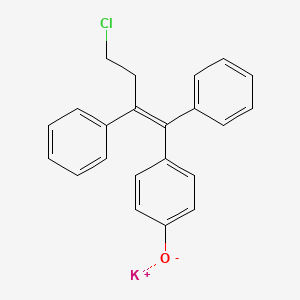
![1H,1'H-[2,2'-Biimidazole]-4,4',5,5'-tetracarboxylic acid](/img/structure/B12929995.png)
